molecular formula C15H14N4O B12243192 N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine

N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine

Cat. No.: B12243192
M. Wt: 266.30 g/mol
InChI Key: VNNUNUJVORHMFY-UHFFFAOYSA-N
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Description

N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is a complex organic compound that features a unique combination of a pyridine ring, an azetidine ring, and a benzoxazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The pyridine ring is then introduced via nucleophilic substitution reactions. The final step involves the formation of the benzoxazole ring, which can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ catalysts and solvents that are more suitable for large-scale synthesis, ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly on the pyridine and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent .

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders. Studies focus on its mechanism of action, efficacy, and safety in preclinical and clinical settings .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability .

Mechanism of Action

The mechanism of action of N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

N-(1-pyridin-2-ylazetidin-3-yl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C15H14N4O/c1-2-6-13-12(5-1)18-15(20-13)17-11-9-19(10-11)14-7-3-4-8-16-14/h1-8,11H,9-10H2,(H,17,18)

InChI Key

VNNUNUJVORHMFY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

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